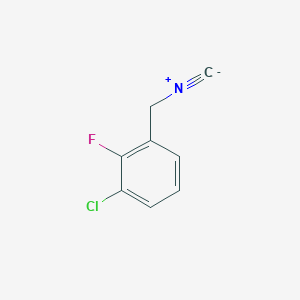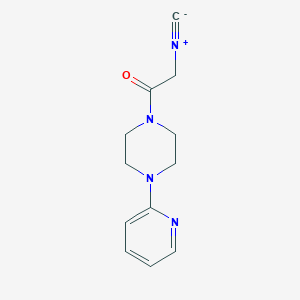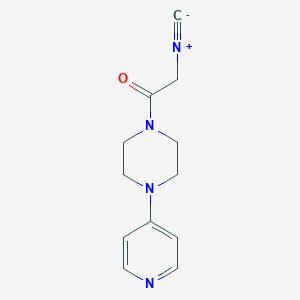
1-Chloro-2-fluoro-3-(isocyanomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-3-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzene, characterized by the presence of chloro, fluoro, and isocyanomethyl groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoro-3-(isocyanomethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with a suitable isocyanide reagent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-3-(isocyanomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding amides or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce amides, carboxylic acids, or amines .
Applications De Recherche Scientifique
1-Chloro-2-fluoro-3-(isocyanomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors. Its structural features allow it to interact with specific biological targets, making it useful in biochemical research.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2-fluoro-3-(isocyanomethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The chloro and fluoro groups can participate in electrophilic aromatic substitution reactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-3-(isocyanomethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(methyl)benzene: Lacks the isocyanomethyl group, resulting in different reactivity and applications.
1-Chloro-2-fluoro-3-(nitro)benzene: Contains a nitro group instead of an isocyanomethyl group, leading to different chemical properties and uses.
1-Chloro-2-fluoro-3-(amino)benzene:
The uniqueness of this compound lies in its combination of chloro, fluoro, and isocyanomethyl groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-chloro-2-fluoro-3-(isocyanomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMMLFMIHFURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B7890284.png)
![(2S)-1-[(2S,3R)-3-hexyloxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate](/img/structure/B7890289.png)
